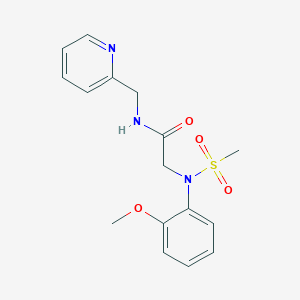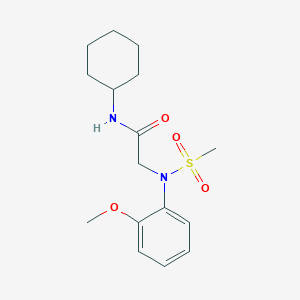![molecular formula C13H13FN2OS B10809813 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine CAS No. 294874-16-1](/img/structure/B10809813.png)
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine
Vue d'ensemble
Description
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine is a heterocyclic compound that features a thiazole ring substituted with a fluorophenyl group and a morpholine ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and morpholine substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-fluoroaniline with carbon disulfide and chloroacetyl chloride can yield the thiazole ring, which is then reacted with morpholine to form the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the fluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl group or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups.
Applications De Recherche Scientifique
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound can affect various cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives with different substituents, such as:
- 4-Phenylthiazole derivatives
- 4-Methylthiazole derivatives
- 4-Chlorophenylthiazole derivatives
Uniqueness
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and specificity. The combination of the thiazole ring and morpholine also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUYUEXEWVXEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326927 | |
| Record name | 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666500 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
294874-16-1 | |
| Record name | 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyanothiophen-2-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10809732.png)
![3-Ethyl-2-[2-(3-nitrophenyl)ethenyl]quinazolin-4-one](/img/structure/B10809739.png)
![4-[(5-Bromofuran-2-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one](/img/structure/B10809740.png)
![[3-Methyl-4-(4-methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid](/img/structure/B10809747.png)
![N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B10809752.png)
![2-[1-oxo-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10809772.png)

![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]butanamide](/img/structure/B10809801.png)
![3,11-di(furan-2-yl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10809802.png)
![ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10809810.png)

![3-Ethyl-2-[2-(3-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B10809824.png)
![4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B10809830.png)
![Morpholin-4-yl[7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B10809837.png)
